Cas no 97-67-6 (L-(-)-Malic Acid)

L-(-)-Malic Acid (C₄H₆O₅) is a naturally occurring dicarboxylic acid found in fruits, particularly apples. It serves as a key intermediate in the Krebs cycle, playing a vital role in cellular energy production. This enantiomer exhibits high purity and is widely used in food, pharmaceutical, and cosmetic applications due to its acidic and flavor-enhancing properties. Its advantages include superior solubility in water, a mild tart taste, and compatibility with biological systems, making it suitable for buffering agents, dietary supplements, and skincare formulations. L-(-)-Malic Acid is also valued for its biodegradability and low toxicity, aligning with sustainable industrial practices.
L-(-)-Malic Acid structure
L-(-)-Malic Acid structure
Product Name:L-(-)-Malic Acid
CAS No:97-67-6
MF:C4H6O5
MW:134.087441921234
MDL:MFCD00064213
CID:34914
PubChem ID:222656
Update Time:2025-07-30

L-(-)-Malic Acid Chemical and Physical Properties

Names and Identifiers

    • (S)-2-hydroxysuccinic acid
    • S)-(-)-HYDROXYSUCCINIC ACID
    • (S)-HYDROXYSUCCINIC ACID
    • (S)-HYDROXYBUTANEDIOIC ACID
    • (S)-(-)-MALIC ACID
    • (S)-2-HYDROXYBUTANEDICARBOXYLIC ACID
    • S(-)-2-HYDROXYSUCCINIC ACID
    • NATURAL APPLE ACID
    • Butanedioicacid,hydroxy-,(S)-
    • L(-)-Malic acid
    • L-(-)-Malic Acid
    • L-(−)-Malic acid
    • L-Hydroxybutanedioic acid
    • L-Malic acid
    • MALIC ACID, L-(-)-(P)
    • MALIC ACID, L-(-)-(RG)
    • L-(-)-Apple Acid
    • L-Hydroxysuccinic acid
    • Apple acid
    • (2S)-2-Hydroxybutanedioic acid
    • (S)-Malic acid
    • L-Apple acid
    • S-(-)-Malic acid
    • (-)-Hydroxysuccinic acid
    • S-2-Hydroxybutanedioic acid
    • L-malate
    • Butanedioic acid, hydroxy-, (2S)-
    • (-)-Malic acid
    • L-2-Hydroxybutanedioic acid
    • (S)-(-)-Hydroxysuccinic acid
    • (-)-L-Malic acid
    • Malic acid, L-
    • (S)-malate
    • (-)-(S)-Malic acid
    • J3TZF807X5
    • NSC9232
    • (S)-(
    • MALIC ACID
    • (2S)-2-Hydroxybutanedioic acid (ACI)
    • Butanedioic acid, hydroxy-, (2S)- (9CI)
    • Butanedioic acid, hydroxy-, (S)- (ZCI)
    • Malic acid, L- (8CI)
    • Malic acid, l- (3CI)
    • (2S)-2-Hydroxysuccinic acid
    • (2S)-Malic acid
    • NSC 9232
    • L-Malicacid
    • alpha-hydroxysuccinic acid
    • E296
    • Malic acid; (R)-form
    • MLSMR
    • mal
    • MLS000084707
    • hydroxybutanedioic acid
    • H2mal
    • DL-Malic acid
    • hydroxybutanedioic acid, ion(2-)
    • (S)-malate(2-)
    • Aepfelsaeure
    • 2-Hydroxysuccinic acid
    • 2-Hydroxybutanedioic acid
    • malate anion
    • hydroxysuccinic acid
    • malate dianion
    • 2-Hydroxyethane-1,2-dicarboxylic acid
    • malate
    • SMR000019054
    • MDL: MFCD00064213
    • Inchi: 1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1
    • InChI Key: BJEPYKJPYRNKOW-REOHCLBHSA-N
    • SMILES: [C@@H](O)(C(=O)O)CC(=O)O
    • BRN: 1723541

Computed Properties

  • Exact Mass: 134.02200
  • Monoisotopic Mass: 134.022
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 94.8
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Colorless crystals, with a special sour taste of fruit.
  • Density: 1.600(lit.)
  • Melting Point: 101-103 °C (lit.)
  • Boiling Point: 167.16°C (rough estimate)
  • Flash Point: 220 °C
  • Refractive Index: -6.5 ° (C=10, Acetone)
  • PH: 2.2 (10g/l, H2O, 20℃)
  • Solubility: H2O: 0.5 M at 20 °C, clear, colorless
  • Water Partition Coefficient: dissolution
  • PSA: 94.83000
  • LogP: -1.09340
  • Merck: 5707
  • FEMA: 2440
  • pka: (1) 3.46, (2) 5.10(at 25℃)
  • Specific Rotation: -2 º (c=8.5, H2O)
  • Optical Activity: [α]20/D −27°, c = 5.5 in pyridine
  • Solubility: Soluble in water, soluble in ethanol, ether, methanol, acetone, insoluble in benzene.
  • Sensitiveness: Sensitive to light and humidity

L-(-)-Malic Acid Security Information

  • Symbol: GHS07
  • Prompt:dangerous
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S37/39
  • RTECS:ON7175000
  • Hazardous Material Identification: Xi
  • TSCA:Yes
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risk Phrases:R36/37/38

L-(-)-Malic Acid Customs Data

  • HS CODE:2918199090
  • Customs Data:

    China Customs Code:

    2918199090

    Overview:

    HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

L-(-)-Malic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M0022-500g
L-(-)-Malic Acid
97-67-6 98.0%(T)
500g
¥1125.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M0022-100g
L-(-)-Malic Acid
97-67-6 98.0%(T)
100g
¥545.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M0022-25g
L-(-)-Malic Acid
97-67-6 98.0%(T)
25g
¥295.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L005A-500g
L-(-)-Malic Acid
97-67-6 99%
500g
¥377.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L005A-100g
L-(-)-Malic Acid
97-67-6 99%
100g
¥122.0 2022-09-28
Chemenu
CM333430-1000g
(2S)-2-hydroxybutanedioic acid
97-67-6 95%+
1000g
$19 2021-06-09
S e l l e c k ZHONG GUO
S6292-25mg
(S)-2-Hydroxysuccinic acid
97-67-6 99.06%
25mg
¥794.66 2023-09-15
Fluorochem
152310-100g
L-Malic acid
97-67-6 98%
100g
£12.00 2022-02-28
Fluorochem
152310-500g
L-Malic acid
97-67-6 98%
500g
£37.00 2022-02-28
Fluorochem
152310-1kg
L-Malic acid
97-67-6 98%
1kg
£62.00 2022-02-28

L-(-)-Malic Acid Production Method

Production Method 1

Reaction Conditions
Reference
Kinetics and decay of fumarase activity of immobilized Brevibacterium ammoniagenes cells for continuous production of L-malic acid
Yamamoto, Kozo; Tosa, Tetsuya; Yamashita, Kiyokazu; Chibata, Ichiro, Biotechnology and Bioengineering, 1977, 19(8), 1101-14

Production Method 2

Reaction Conditions
1.1 Reagents: Fumaric acid ,  Sodium fumarate ;  2 h, pH 3.0, 70 °C; 70 °C → 20 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8
Reference
Process for preparation of L-malic acid
, China, , ,

Production Method 3

Reaction Conditions
Reference
Enzymic production of L-malate from maleate by Alcaligenes sp
Kimura, Takuhei; Kawabata, Yasuro; Sato, Eiji, Agricultural and Biological Chemistry, 1986, 50(1), 89-94

Production Method 4

Reaction Conditions
Reference
Biotechnological production of L-malic acid
, Federal Republic of Germany, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Chromium chloride (CrCl3) Solvents: Water ;  8 min, pH 5, rt → 60 °C; 4 h, reflux
Reference
Anti-hyperglycemic Activity of Chromium(III) Malate Complex in Alloxan-Induced Diabetic Rats
Wu, Xiang-Yang; Li, Fang; Xu, Wei-Dong; Zhao, Jiang-Li; Zhao, Ting; et al, Biological Trace Element Research, 2011, 143(2), 1031-1043

Production Method 6

Reaction Conditions
Reference
Production of L-malic acid by immobilized bacterial cells of the genus Brevibacterium
Cerny, Jaroslav; Skoda, Jan, Collection of Czechoslovak Chemical Communications, 1986, 51(6), 1361-72

Production Method 7

Reaction Conditions
Reference
Conversion of fumaric acid fermentation to L-malic acid fermentation by the association of Rhizopus arrhizus and Proteus vulgaris
Takao, Shoichi; Hotta, Kunimoto, Hakko Kogaku Zasshi, 1976, 54(4), 197-204

Production Method 8

Reaction Conditions
1.1 Solvents: Water ;  42 h, pH 7.5, 37 °C
Reference
Preparation method for L-malic acid
, Slovakia, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Calcium carbonate Solvents: Water ;  3 h, pH 7.5 - 8, 85 °C
1.2 35 h, 30 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  2 h, 90 °C
Reference
Preparation method of L-malic acid
, China, , ,

Production Method 10

Reaction Conditions
Reference
L-Malic acid from fumaric acid
, Federal Republic of Germany, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: 4-Acetamido-TEMPO Catalysts: Eosin Solvents: Water ;  28 h, pH 8.5, 25 °C
1.2 Reagents: Hydrochloric acid Catalysts: Fumarate hydratase ,  Maleate hydratase Solvents: Water ;  20 min, pH 8.5, 25 °C
Reference
Combining Electro-, Photo-, and Biocatalysis for One-Pot Selective Conversion of Furfural into Value-Added C4 Chemicals
Lu, Guang-Hui; Zong, Min-Hua; Li, Ning, ACS Catalysis, 2023, 13(2), 1371-1380

Production Method 12

Reaction Conditions
Reference
Production of L-malic acid by the cell reusing process
Yukawa, Hideaki; Yamagata, Hisashi; Terasawa, Masato, Process Biochemistry (Rickmansworth, 1986, 21(5), 164-6

Production Method 13

Reaction Conditions
Reference
Conversion of fumaric acid fermentation to L-malic acid fermentation with a combination of Rhizopus and yeast. I. Conversion of fumarate to L-malate by yeast
Sasaki, Yuji; Takao, Shoichi, Nippon Nogei Kagaku Kaishi, 1965, 39(11), 436-41

Production Method 14

Reaction Conditions
Reference
Immobilizing a biological material
, European Patent Organization, , ,

Production Method 15

Reaction Conditions
Reference
Preparation of L-malate from fumarate by enzymic transcrystallization
Kitahara, Kakuo; Fukui, Sakuzo; Misawa, Masanaru, Journal of General and Applied Microbiology, 1960, 6, 108-16

Production Method 16

Reaction Conditions
Reference
L-Malic acid fermentation by a mixed culture of Rhizopus arrhizus and Paecilomyces varioti
Takao, Shoichi; Yokota, Atsushi; Tanida, Masatoshi, Journal of Fermentation Technology, 1983, 61(6), 643-5

Production Method 17

Reaction Conditions
Reference
L-Malic acid formation by immobilized Saccharomyces cerevisiae amplified for fumarase
Neufeld, R. J.; Peleg, Y.; Rokem, J. S.; Pines, O.; Goldberg, I., Enzyme and Microbial Technology, 1991, 13(12), 991-6

Production Method 18

Reaction Conditions
Reference
L-Malic acid fermentation by mixed culture of Rhizopus arrhizus and Proteus vulgaris
Takao, Shoichi; Hotta, Kunimoto, Agricultural and Biological Chemistry, 1977, 41(6), 945-50

Production Method 19

Reaction Conditions
1.1 Reagents: (+)-Xylose ,  Calcium carbonate ,  Sulfuric acid magnesium salt (1:1) ,  Ferrous sulfate ,  Dipotassium phosphate ,  Monopotassium phosphate ,  Ammonium sulfate ,  Nickel sulfate hexahydrate Solvents: Water ;  30 min, pH 6.2, 30 °C
Reference
Production of malic acid
, China, , ,

Production Method 20

Reaction Conditions
Reference
Bioconversion of fumarate to 1-malate using fumarase-containing microorganisms
, United States, , ,

Production Method 21

Reaction Conditions
1.1 rt; 10 min, rt; 55 °C; 55 °C → 23 °C
Reference
Process for preparation of L-arginine malate
, China, , ,

L-(-)-Malic Acid Raw materials

L-(-)-Malic Acid Preparation Products

L-(-)-Malic Acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:97-67-6)L-Malic acid
Order Number:sfd1629
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:97-67-6)L-苹果酸
Order Number:LE2469461;LE18309;LE487
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:39
Price ($):discuss personally
Email:18501500038@163.com

L-(-)-Malic Acid Spectrogram

1H NMR Varian Water
1H NMR
GC-MS
GC-MS
13C NMR Bruker Water
13C NMR

Additional information on L-(-)-Malic Acid

Introduction to L-(-)-Malic Acid (CAS No. 97-67-6)

L-(-)-Malic Acid, with the chemical formula C₄H₆O₅, is a significant organic compound widely recognized for its role in biological processes and industrial applications. Its CAS number, 97-67-6, uniquely identifies it in the chemical database, underscoring its importance in scientific and commercial contexts. This compound is a white crystalline powder, highly soluble in water, and is naturally found in various fruits, particularly apples. The enantiomeric purity of L-(-)-Malic Acid makes it a crucial component in pharmaceuticals, food additives, and cosmetic formulations.

The significance of L-(-)-Malic Acid extends beyond its structural properties. It serves as a vital intermediate in the Krebs cycle, a central metabolic pathway that generates energy in the form of ATP. This metabolic role has garnered considerable attention in recent years, particularly in the context of bioenergetics and metabolic health. Studies have demonstrated that L-(-)-Malic Acid can enhance mitochondrial function, making it a potential therapeutic agent for conditions associated with mitochondrial dysfunction.

Recent research has highlighted the therapeutic potential of L-(-)-Malic Acid in managing metabolic disorders such as obesity and type 2 diabetes. A notable study published in the journal *Metabolism* revealed that supplementation with L-(-)-Malic Acid can improve insulin sensitivity and reduce fat accumulation in liver cells. This finding aligns with the broader understanding of its role in modulating energy metabolism. Additionally, its anti-inflammatory properties have been explored, with preliminary evidence suggesting its efficacy in reducing oxidative stress and inflammation associated with chronic diseases.

In the realm of food science, L-(-)-Malic Acid is employed as a flavor enhancer and pH regulator. Its tart taste profile is particularly valued in beverages and dairy products, where it contributes to a refreshing and appetizing flavor. The food industry also leverages its stability under various conditions, ensuring consistent quality across different formulations. Furthermore, its natural origin makes it an attractive option for consumers seeking clean-label ingredients.

The cosmetic industry has also embraced L-(-)-Malic Acid for its potential skin benefits. Its antioxidant properties help combat free radical damage, promoting skin health and vitality. Products containing L-(-)-Malic Acid are often marketed for their ability to improve skin texture and reduce signs of aging. Clinical trials have shown promising results when applied topically, indicating its efficacy as a cosmeceutical ingredient.

Industrial applications of L-(-)-Malic Acid are equally diverse. It serves as a precursor in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. Its versatility stems from its reactive carboxyl groups, which facilitate numerous chemical transformations. This makes it a valuable building block in organic synthesis, enabling the production of complex molecules with tailored properties.

The production of L-(-)-Malic Acid has seen advancements due to innovations in biotechnology. Fermentation processes using genetically modified microorganisms have improved yield and purity, making large-scale production more efficient. These advancements not only enhance supply but also reduce environmental impact by minimizing waste generation.

Future research directions for L-(-)-Malic Acid are promising, with investigations focusing on its role in personalized medicine and nutraceuticals. The compound's ability to modulate metabolic pathways suggests potential applications in preventive healthcare strategies aimed at enhancing overall well-being. As our understanding of biological systems evolves, so too will the applications of this multifaceted compound.

In conclusion, L-(-)-Malic Acid (CAS No. 97-67-6) is a versatile compound with far-reaching implications across multiple industries. Its biological significance, coupled with its industrial utility, positions it as a cornerstone molecule in modern chemistry and biology. As research continues to uncover new applications and benefits, the importance of this compound is set to grow even further.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:97-67-6)L-Malic acid
sfd1629
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97-67-6)L-苹果酸
LE2469461;LE18309;LE487
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
Email